molecular formula C20H26O4 B1232742 Anisomelic acid CAS No. 59632-76-7

Anisomelic acid

Cat. No.: B1232742
CAS No.: 59632-76-7
M. Wt: 330.4 g/mol
InChI Key: SORYERHBQFTRIK-XMLQBHOOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anisomelic acid (AA) is a macrocyclic cembranolide with a trans-fused α-methylene-β-lactone motif . It is isolated from Anisomeles indica (L.) Kuntze (Labiatae) leaves .


Synthesis Analysis

The enantioselective semisynthesis of AA from the naturally enriched and commercially available starting material (+)-costunolide was achieved in five steps with a 27% overall yield . This semisynthetic approach was used to facilitate drug discovery .


Molecular Structure Analysis

This compound is a macrocyclic cembranolide with a trans-fused α-methylene-β-lactone motif . This structure was confirmed using single-crystal X-ray analysis .


Chemical Reactions Analysis

The semisynthesis of AA involved a series of chemical reactions, including an annulation that proceeded smoothly under optimal conditions in the presence of the Hoveyda–Grubbs II catalyst .

Mechanism of Action

Anisomelic acid has been found to effectively inhibit SARS-CoV-2 replication and viral-induced cytopathic effects . It has also been shown to inhibit the activity of TMPRSS2, cathepsin L, and cathepsin B in a dose-dependent manner .

Future Directions

The semisynthetic approach used for the synthesis of Anisomelic acid provides opportunities for developing AA-based novel ligands for selectively targeting proteins involved in viral infection . This suggests potential future directions in the field of antiviral drug discovery.

Properties

CAS No.

59632-76-7

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(6E,10Z,14Z)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid

InChI

InChI=1S/C20H26O4/c1-13-6-4-8-16(19(21)22)9-5-7-14(2)12-18-17(11-10-13)15(3)20(23)24-18/h6,9,12,17-18H,3-5,7-8,10-11H2,1-2H3,(H,21,22)/b13-6+,14-12-,16-9-

InChI Key

SORYERHBQFTRIK-XMLQBHOOSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/CC/C(=C\C2C(CC1)C(=C)C(=O)O2)/C)/C(=O)O

SMILES

CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O

Canonical SMILES

CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O

59632-76-7

Synonyms

anisomelic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anisomelic acid
Reactant of Route 2
Anisomelic acid
Reactant of Route 3
Anisomelic acid
Reactant of Route 4
Anisomelic acid
Reactant of Route 5
Anisomelic acid
Reactant of Route 6
Anisomelic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.